molecular formula C16H13N3O2 B3974089 2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide

2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide

Cat. No. B3974089
M. Wt: 279.29 g/mol
InChI Key: NPPNMKABLOSBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide, also known as CFI-400945, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide inhibits the activity of CHK1, a protein that is involved in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. By inhibiting CHK1, this compound disrupts the DNA damage response pathway and leads to the accumulation of DNA damage, ultimately resulting in cancer cell death.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the activity of CHK1, which leads to the accumulation of DNA damage and ultimately results in cancer cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the efficacy of these treatments. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study than larger protein inhibitors. It has also been extensively studied in preclinical models of cancer, which provides a strong foundation for future research. However, there are also some limitations to using this compound in lab experiments. It is currently undergoing clinical trials, which means that it may not be readily available for use in research. In addition, the mechanism of action of this compound is complex and involves several proteins, which can make it difficult to study.

Future Directions

There are several future directions for research on 2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide. One area of focus is the development of combination therapies that include this compound. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which suggests that it may be effective in combination with these treatments. Another area of focus is the development of biomarkers that can predict which patients are most likely to respond to this compound. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is also interest in exploring the potential of this compound in the treatment of other diseases, such as inflammatory diseases.

Scientific Research Applications

2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, including CHK1, CDK1, and CDK2.

properties

IUPAC Name

2-(3-cyanoindol-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-8-12-10-19(15-6-2-1-5-14(12)15)11-16(20)18-9-13-4-3-7-21-13/h1-7,10H,9,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPNMKABLOSBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.